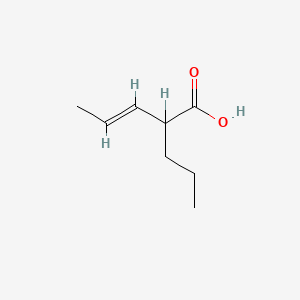

(3E)-2-Propylpent-3-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3E)-2-Propylpent-3-enoic acid belongs to the class of organic compounds known as methyl-branched fatty acids. These are fatty acids with an acyl chain that has a methyl branch. Usually, they are saturated and contain only one or more methyl group. However, branches other than methyl may be present this compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa) this compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and adiposome.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Research Applications

Building Block for Synthesis

(3E)-2-Propylpent-3-enoic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing it to participate in diverse synthetic pathways.

Reactions Overview

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or aldehydes | Potassium permanganate, chromium trioxide |

| Reduction | Converts double bond to single bond | Hydrogen gas with palladium or platinum catalyst |

| Substitution | Forms esters or amides through nucleophilic substitution | Alcohols or amines in acidic conditions |

Recent studies indicate that this compound exhibits several biological activities that may have therapeutic implications:

Antioxidant Properties

Research has shown that this compound possesses antioxidant capabilities, potentially mitigating oxidative stress within biological systems. This property is crucial for protecting cells from damage caused by free radicals.

Cardiovascular Health

In a mouse model study focused on coronary heart disease (CHD), administration of this compound alongside traditional treatments resulted in significant reductions in myocardial damage markers. The study highlighted the compound's ability to modulate metabolic pathways related to cardiac health.

| Biomarker | Control Group | Treatment Group |

|---|---|---|

| CK-MB | Low | Significant Reduction |

| cTnT | Low | Significant Reduction |

| LDH | Low | Significant Reduction |

Histopathological analysis revealed reduced necrosis and fibrosis in myocardial tissues, suggesting protective effects against cardiac stressors.

Industrial Applications

In industrial settings, this compound is explored for its potential in producing specialty chemicals. Its unique structure allows for the development of materials with specific properties tailored for applications in coatings, adhesives, and plastics.

Case Studies

-

Cardiovascular Study

A study published in a peer-reviewed journal examined the effects of this compound on heart function in mice. The results indicated that this compound could significantly reduce biomarkers associated with myocardial damage, suggesting its potential role in heart disease management. -

Antioxidant Research

Another research effort investigated the antioxidant effects of this compound. The findings demonstrated its ability to scavenge free radicals effectively, indicating possible applications in nutraceuticals aimed at reducing oxidative stress-related diseases.

Análisis De Reacciones Químicas

Carboxylic Acid Derivatives and Esterification

The carboxylic acid group enables nucleophilic acyl substitution reactions. Key transformations include:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or enzymatic conditions to form esters. For example:

(3E)-2-Propylpent-3-enoic acid+ROHH+(3E)-2-Propylpent-3-enoate ester+H2OThis reaction is commonly catalyzed by sulfuric acid or immobilized lipases .

-

Formation of Acyl Halides : Reacts with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to generate acyl chlorides or bromides, intermediates for further synthesis.

Alkene-Specific Reactions

The conjugated double bond (C3–C4) participates in:

-

Hydrogenation : Undergoes catalytic hydrogenation (H₂/Pd-C) to yield saturated analogs like 2-propylpentanoic acid .

-

Epoxidation : Reacts with peracids (e.g., mCPBA) to form an epoxide at the double bond.

-

Radical Addition : Participates in free-radical polymerization or halogenation under UV light.

Metabolic and Biochemical Reactions

This compound is a key intermediate in valproic acid metabolism. Key pathways include:

Mitochondrial β-Oxidation

-

Activation : Converts to (3E)-2-propylpent-3-enoyl-CoA via long-chain fatty-acid CoA ligase 1 .

-

Carnitine Shuttle : Reacts with L-carnitine (catalyzed by carnitine O-palmitoyltransferase 1) to form (3E)-2-propylpent-3-enoylcarnitine, enabling mitochondrial transport .

-

β-Oxidation : In mitochondria, the acyl-CoA undergoes dehydrogenation and cleavage to produce acetyl-CoA, entering the TCA cycle .

Reaction Comparison and Conditions

Mechanistic Insights

Propiedades

Número CAS |

72010-19-6 |

|---|---|

Fórmula molecular |

C8H14O2 |

Peso molecular |

142.2 g/mol |

Nombre IUPAC |

(E)-2-propylpent-3-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,5,7H,4,6H2,1-2H3,(H,9,10)/b5-3+ |

Clave InChI |

WTMAHJABDOHPDJ-HWKANZROSA-N |

SMILES |

CCCC(C=CC)C(=O)O |

SMILES isomérico |

CCCC(/C=C/C)C(=O)O |

SMILES canónico |

CCCC(C=CC)C(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.